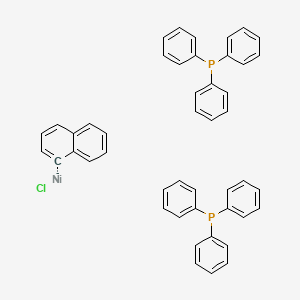
chloronickel;1H-naphthalen-1-ide;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;1H-naphthalen-1-ide;triphenylphosphane typically involves the reaction of nickel(II) chloride with 1-naphthylmagnesium bromide and triphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
NiCl2+C10H7MgBr+2PPh3→Ni(C10H7)(PPh3)2Cl+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Applications De Recherche Scientifique
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which chloronickel;1H-naphthalen-1-ide;triphenylphosphane exerts its effects involves coordination to substrates through its nickel center. The nickel atom acts as a Lewis acid, facilitating various catalytic processes. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity. Molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(1-naphthyl)bis(triphenylphosphine)palladium(II)
- Chloro(1-naphthyl)bis(triphenylphosphine)platinum(II)
- Chloro(1-naphthyl)bis(triphenylphosphine)rhodium(II)
Uniqueness
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane is unique due to its specific coordination environment and reactivity profile. Compared to its palladium, platinum, and rhodium analogs, the nickel compound offers distinct advantages in terms of cost and availability, making it a valuable catalyst in various applications .
Propriétés
Formule moléculaire |
C46H37ClNiP2- |
|---|---|
Poids moléculaire |
745.9 g/mol |
Nom IUPAC |
chloronickel;1H-naphthalen-1-ide;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p-1 |
Clé InChI |
CJHMBUGCUZUGCT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


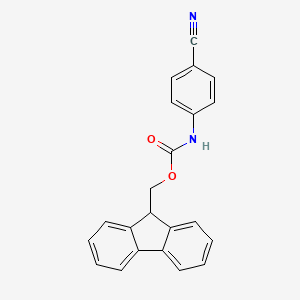
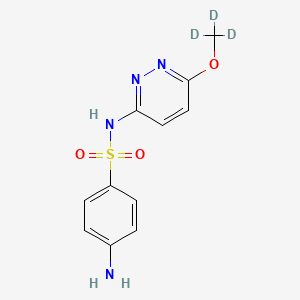

![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)
![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)


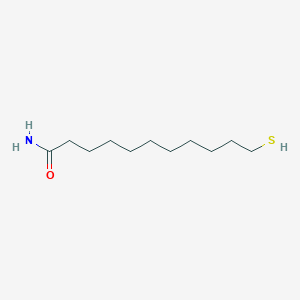
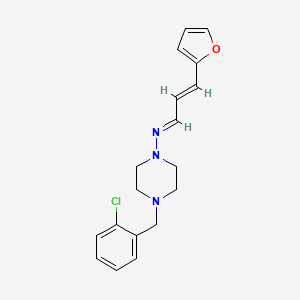
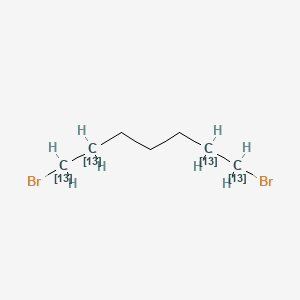


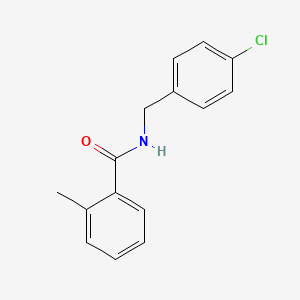
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
